Spirost-5-en-3,17-diol
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Overview
Description
Spirost-5-en-3,17-diol is a steroidal compound with the molecular formula C27H42O4. It is a type of spirostanol, which is a subclass of steroidal saponins. This compound is known for its unique structure, which includes a spiroketal system. This compound is found in various plant species and has been studied for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-5-en-3,17-diol typically involves the use of steroidal precursors. One common method is the oxidation of diosgenin, a naturally occurring steroid sapogenin. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of the desired hydroxyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, such as the rhizomes of certain species in the genus Paris. The extraction process includes solvent extraction, followed by purification steps such as column chromatography. The purified compound is then subjected to further chemical modifications to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Spirost-5-en-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as acetyl or benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetylation and benzoylation reactions are carried out using acetic anhydride or benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acetylated or benzoylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the production of steroidal drugs and as a raw material for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Spirost-5-en-3,17-diol involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in steroid metabolism. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Comparison with Similar Compounds
Similar Compounds
Diosgenin: A steroidal sapogenin with similar structural features.
Pennogenin: Another spirostanol compound with comparable biological activities.
Ruscogenin: A spirostanol saponin with anti-inflammatory properties.
Uniqueness
Spirost-5-en-3,17-diol is unique due to its specific hydroxylation pattern and spiroketal structure. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.
Biological Activity
Spirost-5-en-3,17-diol , also known as diosgenin, is a steroidal saponin that has garnered significant interest due to its diverse biological activities. This compound is primarily isolated from various plant species, including Dioscorea and Dracaena. Its structural characteristics contribute to its pharmacological potential, making it a subject of extensive research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C27H44O3. The compound features a unique spirostanol skeleton, which is characterized by its specific stereochemistry. The presence of hydroxyl groups at positions 3 and 17 plays a crucial role in its biological activity.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C27H44O3 |
Molecular Weight | 414.65 g/mol |
Melting Point | 200 °C |
Solubility | Soluble in ethanol |
Anticancer Properties
Numerous studies have highlighted the anticancer properties of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and SW620 (colon cancer) cells. For instance, a study conducted on extracts from Ypsilandra thibetica demonstrated that spirostane glycosides significantly inhibited the growth of these tumor cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. Extracts containing this compound have been traditionally used in Asian medicine for treating inflammation-related conditions. In vitro studies have demonstrated that diosgenin can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Immunomodulatory Activity
Research has also indicated that this compound can modulate immune responses. It enhances the proliferation of lymphocytes and increases the production of antibodies, suggesting its potential use as an immunostimulant. This activity was observed in animal models where diosgenin administration resulted in increased immune activity .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated in several studies. It has been found to scavenge free radicals effectively and reduce oxidative stress in cells. This property contributes to its protective effects against various diseases associated with oxidative damage .
Case Studies and Research Findings
- Cytotoxicity Study : A study evaluating the cytotoxic effects of various steroidal glycosides isolated from Paris species showed that spirostane derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The findings suggest a dose-dependent response, highlighting the potential for therapeutic applications in oncology .
- Inflammation Model : In an animal model of inflammation, administration of diosgenin resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum. This study underscores the anti-inflammatory potential of this compound .
- Immunological Assessment : A study assessing the immunomodulatory effects of diosgenin found that it enhanced lymphocyte proliferation and increased antibody production in response to antigen stimulation. These results indicate its potential as an adjunct therapy in immunocompromised patients .
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHBUHOUUETMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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